molecular formula C8H15N B135484 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole CAS No. 155904-93-1

5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole

Cat. No. B135484
M. Wt: 125.21 g/mol
InChI Key: WYZUEXDOQLVTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole (EDDP) is a chemical compound that has been extensively studied for its potential applications in scientific research. EDDP is a pyrrole derivative that has a unique structure and properties that make it a promising candidate for various research applications.

Scientific Research Applications

5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been studied for its potential applications in various scientific fields, including chemistry, biology, and pharmacology. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been used as a precursor for the synthesis of various compounds, including pyrrole-based dyes and polymers. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. In pharmacology, 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been studied for its potential as an anticonvulsant and anxiolytic agent.

Mechanism Of Action

The mechanism of action of 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole is not fully understood. However, it is believed that 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole exerts its effects by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been shown to increase the activity of GABA receptors and decrease the activity of glutamate receptors, which may contribute to its anticonvulsant and anxiolytic effects.

Biochemical And Physiological Effects

5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been shown to have various biochemical and physiological effects. In animal studies, 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has been shown to increase the threshold for seizures and reduce anxiety-like behavior. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has also been shown to increase the levels of certain neurotransmitters, including GABA and serotonin, in the brain. These effects suggest that 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole may have potential therapeutic applications for the treatment of epilepsy and anxiety disorders.

Advantages And Limitations For Lab Experiments

5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for various research applications. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole.

Future Directions

There are several potential future directions for research on 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole. One area of interest is the development of new synthetic methods for 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole for the treatment of epilepsy and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole is a unique chemical compound that has potential applications in various scientific fields. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole can be synthesized using various methods, and it has been studied for its potential as a fluorescent probe, anticonvulsant, and anxiolytic agent. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole exerts its effects by modulating the activity of certain neurotransmitters in the brain, and it has been shown to have various biochemical and physiological effects. 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole and its mechanism of action.

Synthesis Methods

5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole can be synthesized using various methods, including the Hantzsch reaction and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, dimethylamine, and acetaldehyde in the presence of a catalyst. The Pictet-Spengler reaction involves the condensation of tryptamine and acetaldehyde in the presence of a catalyst. Both methods have been used to synthesize 5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole with high yields and purity.

properties

CAS RN

155904-93-1

Product Name

5-Ethyl-3,3-dimethyl-2,4-dihydropyrrole

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

5-ethyl-3,3-dimethyl-2,4-dihydropyrrole

InChI

InChI=1S/C8H15N/c1-4-7-5-8(2,3)6-9-7/h4-6H2,1-3H3

InChI Key

WYZUEXDOQLVTMX-UHFFFAOYSA-N

SMILES

CCC1=NCC(C1)(C)C

Canonical SMILES

CCC1=NCC(C1)(C)C

synonyms

2H-Pyrrole,5-ethyl-3,4-dihydro-3,3-dimethyl-(9CI)

Origin of Product

United States

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